molecular formula C8H7IN2O4 B1653069 Methyl 4-amino-3-iodo-5-nitrobenzoate CAS No. 172221-28-2

Methyl 4-amino-3-iodo-5-nitrobenzoate

Cat. No.: B1653069
CAS No.: 172221-28-2
M. Wt: 322.06
InChI Key: XLFPLFMZXZTMPC-UHFFFAOYSA-N
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Description

Methyl 4-amino-3-iodo-5-nitrobenzoate is an organic compound with the molecular formula C8H7IN2O4 It is a derivative of benzoic acid, characterized by the presence of amino, iodo, and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-amino-3-iodo-5-nitrobenzoate typically involves a multi-step process:

    Iodination: The addition of an iodine atom to the aromatic ring.

    Amination: The conversion of a nitro group to an amino group.

    Esterification: The formation of the ester group by reacting the carboxylic acid with methanol.

Each of these steps requires specific reagents and conditions. For example, nitration is often carried out using a mixture of concentrated sulfuric acid and nitric acid, while iodination can be achieved using iodine and a suitable oxidizing agent .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The processes are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and safety.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-3-iodo-5-nitrobenzoate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Nucleophiles: Such as sodium methoxide or ammonia for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields Methyl 4-amino-3-iodobenzoate, while substitution of the iodine atom can produce various derivatives depending on the nucleophile used .

Scientific Research Applications

Methyl 4-amino-3-iodo-5-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a diagnostic tool.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of Methyl 4-amino-3-iodo-5-nitrobenzoate involves its interaction with specific molecular targets and pathways. The nitro and iodine groups can participate in redox reactions, while the amino group can form hydrogen bonds with biological molecules. These interactions can affect various cellular processes, including enzyme activity and signal transduction .

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-amino-3-nitrobenzoate: Lacks the iodine atom, resulting in different reactivity and applications.

    Methyl 4-iodo-3-nitrobenzoate: Lacks the amino group, affecting its biological activity.

    Methyl 4-amino-5-nitrobenzoate: Lacks the iodine atom, leading to different chemical properties.

Uniqueness

Methyl 4-amino-3-iodo-5-nitrobenzoate is unique due to the combination of amino, iodo, and nitro groups on the benzene ring.

Properties

IUPAC Name

methyl 4-amino-3-iodo-5-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7IN2O4/c1-15-8(12)4-2-5(9)7(10)6(3-4)11(13)14/h2-3H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLFPLFMZXZTMPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C(=C1)I)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7IN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90737398
Record name Methyl 4-amino-3-iodo-5-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90737398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

172221-28-2
Record name Methyl 4-amino-3-iodo-5-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90737398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 4-amino-3-nitro-benzoic acid methyl ester (4.6 g, 23.45 mmol) in ethanol (120 mL) was added iodine (8.33 g, 32.83 mmol), followed by Ag2SO4 (10.24 g 32.83 mmol). The mixture was stirred overnight at room temperature and then filtered. The filtrate was concentrated under reduced pressure and the residue was purified by column chromatography to give 4.98 g (66%) of 4-amino-3-iodo-5-nitro-benzoic acid methyl ester.
Quantity
4.6 g
Type
reactant
Reaction Step One
Quantity
8.33 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
10.24 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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